4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine
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Overview
Description
4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of 4-methoxypyrrolidine with pyrrolidine-1-carboxaldehyde under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrrolidinone derivative, while reduction may produce a more saturated pyrrolidine compound.
Scientific Research Applications
4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure.
Pyrrolidin-2-one: Contains a carbonyl group, making it more reactive in certain contexts.
Pyrrolidine-2,5-dione: Features two carbonyl groups, increasing its potential for hydrogen bonding and reactivity.
Uniqueness
4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine is unique due to its methoxy group and the presence of a pyrrolidin-1-ylmethyl substituent. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H20N2O |
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Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C10H20N2O/c1-13-10-6-9(11-7-10)8-12-4-2-3-5-12/h9-11H,2-8H2,1H3 |
InChI Key |
OXYGMKLKPLZQII-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(NC1)CN2CCCC2 |
Origin of Product |
United States |
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